1-[(1R,2S)-2-hydroxycyclohexyl]ethanone
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Overview
Description
1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxy group and an ethanone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydroxylation: The resulting cyclohexanol undergoes hydroxylation to introduce the hydroxy group at the desired position.
Ketone Formation: The hydroxylated cyclohexanol is then oxidized to form the ethanone group, completing the synthesis of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-hydroxycyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
1-[(1R,2S)-2-Hydroxycyclohexyl]ethanone can be compared with similar compounds such as:
Cyclohexanol: Lacks the ethanone group, making it less reactive in certain chemical reactions.
Cyclohexanone: Lacks the hydroxy group, limiting its ability to form hydrogen bonds.
1-[(1R,2S)-2-Hydroxycyclohexyl]carbamic acid phenylmethyl ester: Contains an additional carbamic acid ester group, making it more complex and potentially more biologically active.
The uniqueness of this compound lies in its combination of a hydroxy group and an ethanone group, providing a balance of reactivity and stability.
Properties
CAS No. |
935697-24-8 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-[(1R,2S)-2-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H14O2/c1-6(9)7-4-2-3-5-8(7)10/h7-8,10H,2-5H2,1H3/t7-,8-/m0/s1 |
InChI Key |
GPYOABAXMVHVBU-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(=O)C1CCCCC1O |
Origin of Product |
United States |
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